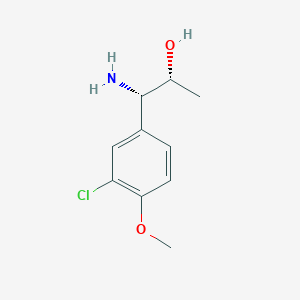

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL

Description

The compound “(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL” is a chiral aminopropanol derivative characterized by a substituted phenyl ring at the 1-position of the propan-2-ol backbone. Its stereochemistry (1S,2R) and substituents—3-chloro and 4-methoxy groups—impart distinct electronic and steric properties, making it a candidate for pharmacological applications, particularly in cardiovascular or neurological therapeutics.

Properties

Molecular Formula |

C10H14ClNO2 |

|---|---|

Molecular Weight |

215.67 g/mol |

IUPAC Name |

(1S,2R)-1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-ol |

InChI |

InChI=1S/C10H14ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-6,10,13H,12H2,1-2H3/t6-,10-/m1/s1 |

InChI Key |

PTQQMBJIYCKDMM-LHLIQPBNSA-N |

Isomeric SMILES |

C[C@H]([C@H](C1=CC(=C(C=C1)OC)Cl)N)O |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)OC)Cl)N)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL typically follows a multi-step organic synthesis route involving:

- Formation of a nitrostyrene intermediate through the condensation of 3-chloro-4-methoxybenzaldehyde with nitromethane.

- Subsequent reduction of the nitrostyrene intermediate to the corresponding amino alcohol using a strong reducing agent.

Detailed Synthetic Route

| Step | Reaction Description | Reagents and Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Aldol-type condensation | 3-chloro-4-methoxybenzaldehyde + nitromethane | Formation of (E)-3-(3-chloro-4-methoxyphenyl)-2-nitropropene (nitrostyrene intermediate) |

| 2 | Reduction of nitrostyrene to amino alcohol | Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2/Pd-C) | This compound |

- The initial condensation is typically conducted under basic or mildly acidic conditions to facilitate the formation of the nitrostyrene intermediate.

- Reduction with LiAlH4 is performed under anhydrous conditions, carefully controlling temperature to avoid over-reduction or side reactions.

- Catalytic hydrogenation offers an alternative, often milder, reduction pathway, providing high stereoselectivity and yield.

Alternative Synthetic Approaches

- Direct reductive amination of 3-chloro-4-methoxyacetophenone with ammonia or amine sources under catalytic hydrogenation conditions.

- Asymmetric synthesis employing chiral catalysts or auxiliaries to ensure the (1S,2R) stereochemistry.

Industrial Production Considerations

- Scale-up involves optimization of reaction parameters such as temperature, solvent choice, and catalyst loading to maximize yield and purity.

- Use of continuous flow reactors for the condensation and reduction steps to improve process efficiency and safety.

- Implementation of purification techniques such as crystallization and chromatographic methods to isolate the desired stereoisomer.

Reaction Conditions and Reagents

| Reaction Step | Common Reagents | Typical Conditions | Notes |

|---|---|---|---|

| Condensation | 3-chloro-4-methoxybenzaldehyde, nitromethane, base (e.g., ammonium acetate) | Room temperature to reflux, solvent: ethanol or methanol | Careful control of pH and temperature to favor nitrostyrene formation |

| Reduction | Lithium aluminum hydride (LiAlH4) or H2 with Pd/C catalyst | Anhydrous ether solvents, 0–25°C for LiAlH4; room temperature and atmospheric pressure for catalytic hydrogenation | LiAlH4 requires strict anhydrous conditions; catalytic hydrogenation offers stereoselectivity |

Analytical Techniques for Verification

- High-Performance Liquid Chromatography (HPLC): To assess purity and enantiomeric excess.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity and stereochemistry.

- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.

- Chiral Chromatography: To separate and quantify stereoisomers.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nitrostyrene Intermediate + Reduction | 3-chloro-4-methoxybenzaldehyde + nitromethane; LiAlH4 or H2/Pd-C | Well-established; high yield; scalable | Requires strong reducing agents; sensitive to moisture |

| Direct Reductive Amination | 3-chloro-4-methoxyacetophenone + ammonia; catalytic hydrogenation | One-step; potential for stereoselectivity | Requires chiral catalysts; optimization needed |

| Asymmetric Catalysis | Chiral auxiliaries or catalysts | High stereoselectivity | More complex; cost of chiral catalysts |

Research Findings and Optimization

- Studies have shown that the stereochemical outcome (1S,2R) can be influenced by the choice of catalyst and reaction conditions during the reduction step.

- Optimization of solvent and temperature during the condensation step improves the yield of the nitrostyrene intermediate.

- Use of catalytic hydrogenation with chiral catalysts has been demonstrated to enhance enantiomeric purity, critical for pharmaceutical applications.

- Industrial processes prioritize minimizing waste and maximizing atom economy, often employing continuous flow synthesis for better control.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL can undergo various types of chemical reactions, including:

Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of different amino alcohol derivatives.

Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

The compound has been investigated for its pharmacological properties, which could be beneficial in various therapeutic contexts:

- Neurochemistry : Preliminary studies suggest that it may influence neurotransmitter systems, potentially offering insights into treatments for neurological disorders.

- Metabolic Pathways : Its interactions with metabolic enzymes could provide avenues for developing metabolic modulators.

Medicinal Chemistry

The compound is being explored for its potential as a pharmaceutical agent due to its ability to bind selectively to biological targets. This characteristic is crucial for understanding its mechanism of action and therapeutic potential.

Antimicrobial Properties

Research has indicated that derivatives of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL exhibit significant antibacterial activity. For example, studies have reported minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli as low as 0.0039 to 0.025 mg/mL, suggesting its potential use in treating bacterial infections.

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| ACP1a | N. meningitidis | 64 |

| ACP1b | H. influenzae | 8 |

Antioxidant Activity

The compound has shown promise in scavenging free radicals, indicating potential applications in antioxidant therapies aimed at combating oxidative stress-related diseases.

Case Studies

Several studies have highlighted the applications and biological implications of this compound:

- Antibacterial Studies : A study demonstrated the effectiveness of this compound against Chlamydia, suggesting its potential as a starting point for drug development targeting this pathogen.

- Antioxidant Studies : Research indicated that related compounds exhibited significant scavenging activity against free radicals, vital for formulating antioxidant agents.

Synthesis and Modification

The synthesis of this compound typically involves several chemical reactions that allow for the modification of the compound to enhance its properties or to synthesize related compounds. The presence of both amino and hydroxyl groups facilitates hydrogen bonding and other non-covalent interactions critical for binding to target sites.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.

Pathways: Influencing various biochemical pathways, resulting in physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of “(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL” can be contextualized by comparing it to related aminopropanol derivatives (Table 1). Key differences in substituents, stereochemistry, and pharmacological profiles are highlighted below:

Table 1: Structural and Functional Comparison of Aminopropanol Derivatives

Key Comparative Insights

In contrast, the 4-(trifluoromethylthio) group in introduces strong lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.

Stereochemical Specificity: The (1S,2R) configuration is conserved in many analogs (e.g., ), suggesting a critical role in maintaining biological activity. For example, carvedilol-like analogs with similar stereochemistry exhibit dual α1-/β1-adrenolytic activity .

Synthetic Accessibility :

- Yields for related compounds (e.g., 70% for compound 10 in ) indicate feasible synthetic routes, though steric hindrance from bulky groups (e.g., tert-butyl in ) may complicate synthesis.

Conversely, iodine- or fluorine-containing analogs () may be tailored for diagnostic imaging.

Biological Activity

(1S,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL is a chiral compound with significant potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : 215.68 g/mol

- Chirality : The specific stereochemistry (1S, 2R) is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both amino and hydroxyl groups allows for hydrogen bonding and other non-covalent interactions that stabilize binding to target sites. This interaction is critical for influencing biological processes at the molecular level.

Pharmacological Properties

Preliminary studies suggest that this compound may exhibit several pharmacological properties:

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique features of this compound:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (1S,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL | CHNO | Lacks chlorine substituent; potential for different biological activity |

| (1S,2R)-1-Amino-1-(4-fluoro-3-methoxyphenyl)propan-2-OL | CHFNO | Contains fluorine instead of chlorine; may exhibit different pharmacological properties |

| (1R,2R)-1-Amino-1-(3-chloro-4-methoxyphenyl)propan-2-OL | CHClNO | Different stereochemistry; could lead to variations in biological activity |

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antibacterial Activity : Research on pyrrole derivatives has shown promising antibacterial effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.12 to 12.5 µg/mL . Although specific data on this compound is scarce, its structural similarities suggest potential efficacy in similar contexts.

- Neuropharmacology : Investigations into compounds with similar structures have indicated possible interactions with neurotransmitter receptors, suggesting that this compound might influence neurochemical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.